2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298452
InChI: InChI=1S/C24H24N4O4S2/c1-15-5-3-11-27-21(15)26-20(25-10-4-12-29)18(22(27)30)13-19-23(31)28(24(33)34-19)14-16-6-8-17(32-2)9-7-16/h3,5-9,11,13,25,29H,4,10,12,14H2,1-2H3/b19-13-
SMILES:
Molecular Formula: C24H24N4O4S2
Molecular Weight: 496.6 g/mol

2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16298452

Molecular Formula: C24H24N4O4S2

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H24N4O4S2
Molecular Weight 496.6 g/mol
IUPAC Name (5Z)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H24N4O4S2/c1-15-5-3-11-27-21(15)26-20(25-10-4-12-29)18(22(27)30)13-19-23(31)28(24(33)34-19)14-16-6-8-17(32-2)9-7-16/h3,5-9,11,13,25,29H,4,10,12,14H2,1-2H3/b19-13-
Standard InChI Key HQSAOFCBYASGCK-UYRXBGFRSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO

Introduction

The compound 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of pyrido-pyrimidine derivatives. It features multiple functional groups, including a thiazolidinone moiety, a hydroxypropylamino side chain, and a methoxybenzyl substituent. This intricate structure suggests potential for diverse biological activities and applications in medicinal chemistry, particularly in drug development.

Chemical Formula and Molecular Weight

  • Chemical Formula: C24H24N4O4S2

  • Molecular Weight: Approximately 496.6 g/mol

Functional Groups

  • Thiazolidinone Moiety: Contributes to potential biological activity and reactivity.

  • Pyrido[1,2-a]pyrimidin-4-one Core: A fused bicyclic system known for diverse biological activities.

  • Hydroxypropylamino Side Chain: Can act as a nucleophile in various reactions.

  • Methoxybenzyl Substituent: May influence the compound's pharmacokinetic properties.

Chemical Reactivity

The compound's reactivity can be attributed to its functional groups. The thiazolidinone moiety may participate in nucleophilic substitution reactions, while the pyrido[1,2-a]pyrimidin-4-one core can engage in electrophilic aromatic substitution due to the electron-rich nature of the pyridine ring.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization of reaction conditions to achieve high yields and purity. The process may include:

  • Initial Formation of Key Intermediates: Involves the synthesis of thiazolidinone and pyrimidine precursors.

  • Coupling Reactions: Combining the intermediates to form the final compound.

  • Purification: Techniques such as recrystallization are used to ensure purity.

Potential Applications

The compound's potential applications include:

  • Medicinal Chemistry: Drug development, particularly for diseases where pyrimidine derivatives have shown efficacy.

  • Pharmacological Studies: Investigating its interaction with biological targets such as enzymes or receptors.

Data Table: Potential Biological Activities of Related Compounds

Compound TypeBiological ActivityReference
Pyrimidine DerivativesAnti-inflammatory, Anticancer
ThiazolidinonesAnti-inflammatory, Antimicrobial
Pyrido-pyrimidinesAnticancer, Antiviral

Future Research Directions

  • In-depth Biological Activity Studies: Molecular docking and in vitro assays to determine specific biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

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